4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL
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Overview
Description
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL is an organic compound with the molecular formula C14H21NO2 It is a cyclohexanol derivative with a methoxyphenylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL typically involves the reaction of 3-methoxybenzylamine with cyclohexanone. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The imine intermediate formed during synthesis can be reduced using reducing agents such as NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexanone
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL
- 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-OL
- 4-{[(4-Methoxyphenyl)methyl]amino}cyclohexan-1-OL
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and cyclohexanol backbone contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-4-2-3-11(9-14)10-15-12-5-7-13(16)8-6-12/h2-4,9,12-13,15-16H,5-8,10H2,1H3 |
InChI Key |
SOBQCXQSCDNIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCC(CC2)O |
Origin of Product |
United States |
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